molecular formula C11H9BrO2S B14020154 Ethyl 3-bromobenzo[b]thiophene-2-carboxylate

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B14020154
M. Wt: 285.16 g/mol
InChI Key: RLUIYHRFSJDYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl benzo[b]thiophene-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are conducted in the presence of a base such as potassium carbonate (K2CO3) in solvents like ethanol or water.

    Reduction Reactions: Reducing agents like Pd/C and hydrogen gas are used under mild conditions to achieve the reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are formed as major products.

    Reduction Reactions: The major product is ethyl benzo[b]thiophene-2-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In material science, its electronic properties enable it to participate in charge transfer processes essential for the functioning of semiconductors and OLEDs .

Comparison with Similar Compounds

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 3-bromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3

InChI Key

RLUIYHRFSJDYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.